4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride
Description
4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride is a piperidine derivative featuring a 2,6-dichloro-substituted benzyloxy group at the 4-position of the piperidine ring. This compound is structurally characterized by an ether linkage between the piperidine nitrogen and the benzyl group, with chlorine atoms at the 2- and 6-positions of the aromatic ring.
Key structural attributes include:
- Piperidine backbone: A six-membered amine ring.
- Hydrochloride salt: Improves solubility and stability for pharmaceutical or industrial applications.
Limited toxicological and physicochemical data are available in the provided evidence, necessitating inferences from structurally related compounds.
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-11-2-1-3-12(14)10(11)8-16-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSBGZAZWXDCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-90-8 | |
| Record name | Piperidine, 4-[(2,6-dichlorophenyl)methoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,6-dichlorobenzyl alcohol.
Formation of 2,6-Dichlorobenzyloxy Intermediate: The 2,6-dichlorobenzyl alcohol is reacted with a suitable base, such as sodium hydride, to form the 2,6-dichlorobenzyloxy intermediate.
Substitution Reaction: The 2,6-dichlorobenzyloxy intermediate is then reacted with piperidine under appropriate conditions to form 4-(2,6-Dichloro-benzyloxy)-piperidine.
Hydrochloride Formation: Finally, the free base of 4-(2,6-Dichloro-benzyloxy)-piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives or benzyloxy derivatives.
Scientific Research Applications
4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Pharmacology: The compound is studied for its potential effects on neurotransmitter receptors and ion channels.
Biological Research: It is used in studies investigating the mechanisms of action of various biological pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine Derivatives
Key Observations :
- Diphenylmethoxy in 4-(Diphenylmethoxy)piperidine HCl adds steric bulk but lacks halogenation, reducing electrophilic reactivity compared to the dichloro-substituted target compound .
- Paroxetine HCl demonstrates the pharmaceutical relevance of piperidine derivatives with multiple aromatic substituents, though its structure is more complex .
Toxicological and Environmental Profiles
Table 2: Hazard Comparison
Key Observations :
- The dichloro-substituted compounds (target and 4-(2,6-dichloro-phenyl)-piperidine HCl) may exhibit higher environmental persistence due to chlorine’s resistance to degradation.
- Paroxetine HCl , while low in acute toxicity, highlights the importance of substituent choice in balancing efficacy and safety .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Key Observations :
- Halogenation reduces water solubility in the target compound compared to non-halogenated derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
